
1,1'-Biphenyl, 4-(methylthio)-4'-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.
Introduction of Functional Groups: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. The trifluoromethyl group can be added using a trifluoromethylation reagent under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale coupling reactions followed by functional group modifications. The choice of reagents, catalysts, and solvents is crucial to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like thiols or amines.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- depends on its specific interactions with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in specific binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 4-(methylthio)-4’-(chloromethyl)-: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
1,1’-Biphenyl, 4-(methylthio)-4’-(methoxy)-: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- is unique due to the presence of both a methylthio and a trifluoromethyl group, which can impart distinct chemical and physical properties compared to other biphenyl derivatives.
Propiedades
Número CAS |
117530-19-5 |
|---|---|
Fórmula molecular |
C14H11F3S |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
1-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3S/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17/h2-9H,1H3 |
Clave InChI |
SVGXPCRALQODSK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



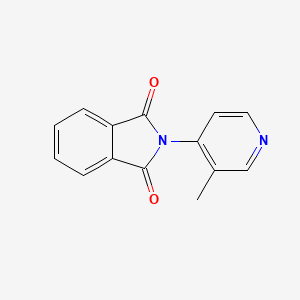

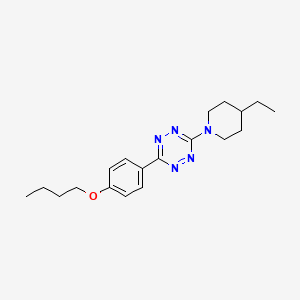
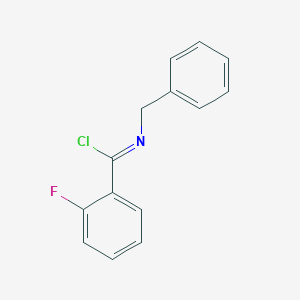
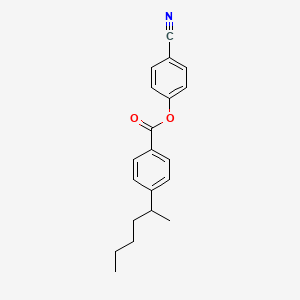
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
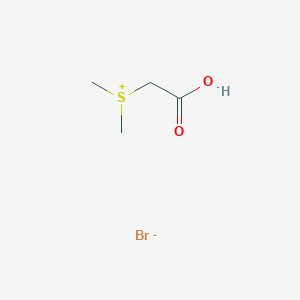
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)

![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
